Product packaging for 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid(Cat. No.:CAS No. 898767-10-7)

6-(3,4-Dichlorophenyl)-6-oxohexanoic acid

Cat. No.: B1360697
CAS No.: 898767-10-7
M. Wt: 275.12 g/mol
InChI Key: GHVRWDKISNQXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(3,4-Dichlorophenyl)-6-oxohexanoic acid (CAS 898767-10-7) is a dichlorinated aromatic keto acid with the molecular formula C12H12Cl2O3 and a molecular weight of 275.13 g/mol . This compound serves as a versatile synthetic intermediate and valuable building block in organic and medicinal chemistry research. Its structure, featuring a carboxylic acid terminus and an aryl ketone connected by a flexible alkyl chain, makes it a precursor for the synthesis of more complex molecules, such as its ethyl ester derivative . The 3,4-dichlorophenyl moiety is a common pharmacophore known to enhance binding affinity to specific biological targets, which suggests this compound may be used in the development and study of enzyme inhibitors or receptor ligands . Researchers can utilize this material in various transformations; the carboxylic acid group can undergo esterification or amide coupling, while the ketone can be reduced or used in condensation reactions . As a key intermediate, it holds specific value in early-stage drug discovery efforts. Please handle with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12Cl2O3 B1360697 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid CAS No. 898767-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3,4-dichlorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c13-9-6-5-8(7-10(9)14)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVRWDKISNQXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645377
Record name 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-10-7
Record name 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 3,4 Dichlorophenyl 6 Oxohexanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for Compound Construction

Retrosynthetic analysis of 6-(3,4-dichlorophenyl)-6-oxohexanoic acid reveals several logical disconnection points. The most apparent disconnections are at the C-C bond between the carbonyl group and the phenyl ring, and the C-C bonds within the hexanoic acid chain.

A primary retrosynthetic approach involves a Friedel-Crafts acylation reaction. This strategy disconnects the molecule into a 3,4-dichlorobenzene moiety and a 6-oxohexanoic acid derivative, such as the corresponding acyl chloride or anhydride (B1165640). This is a common and effective method for forming aryl ketones.

Alternatively, the hexanoic acid chain can be built upon a pre-existing dichlorophenyl ketone. This involves disconnecting the C4-C5 bond of the hexanoic acid chain, suggesting an alkylation of a smaller carbon chain onto a precursor containing the dichlorophenyl keto group.

Approaches to Construct the Hexanoic Acid Carbon Skeleton

The formation of the six-carbon chain of hexanoic acid is a critical aspect of the synthesis. byjus.comyoutube.combrainly.inbartleby.com Several classical and modern organic reactions can be employed for this purpose.

Condensation Reactions with Carbonyl and Carboxylic Acid Precursors

Condensation reactions, such as the Claisen condensation or the Aldol condensation, are powerful tools for C-C bond formation. fiveable.mebohrium.comlibretexts.orglibretexts.org For instance, a Claisen-type condensation between an ester with at least two alpha-hydrogens and another ester can yield a β-keto ester, which can be a precursor to the hexanoic acid chain. libretexts.org The reaction of an enolate with a carbonyl compound in an Aldol condensation can also be adapted to build the carbon skeleton. libretexts.org

A documented synthesis of 6-aryl-4-oxohexanoic acids involves the condensation of an appropriate aldehyde with levulinic acid. researchgate.netnih.gov This approach, followed by reduction of the resulting double bond, provides a direct route to the keto acid skeleton. researchgate.netnih.gov

Alkylation and Acylation Methodologies in Keto Acid Formation

Alkylation and acylation reactions are fundamental to the synthesis of keto acids. libretexts.orgaklectures.comorganicreactions.orgscispace.com Friedel-Crafts acylation is a prominent method where an acyl group is introduced to an aromatic ring. youtube.com In the context of this compound, this would typically involve the reaction of 1,2-dichlorobenzene (B45396) with a derivative of adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

The acylation of ketones can also be employed to form β-diketones, which can be further modified. organicreactions.org This involves the reaction of a ketone with an acylating agent like an ester, acid anhydride, or acid chloride. organicreactions.org

Oxidative Cleavage and Ozonolysis Routes for Linear Chain Assembly

Oxidative cleavage of cyclic alkenes or alkynes offers another pathway to linear dicarboxylic acids or keto acids. organic-chemistry.orgnih.govorganic-chemistry.orgnumberanalytics.commdpi.com For example, the ozonolysis of a suitable cyclohexene (B86901) derivative can yield a six-carbon chain with functional groups at both ends, which can then be manipulated to form the desired keto acid. Ozonolysis is a clean and efficient method for this transformation. mdpi.com Other oxidative cleavage methods can utilize reagents like potassium permanganate (B83412) or ruthenium tetroxide in combination with an oxidant. organic-chemistry.org

Introduction and Functionalization of the Dichlorophenyl Moiety

The 3,4-dichlorophenyl group is a key structural feature of the target molecule. Its introduction can be achieved either by starting with a pre-dichlorinated aromatic compound or by halogenating a phenyl group at a later stage of the synthesis.

Halogenation Strategies for Aromatic Rings

Direct halogenation of an aromatic ring is a common synthetic strategy. nih.govresearchgate.net Electrophilic aromatic substitution using molecular chlorine or bromine in the presence of a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, can introduce halogen atoms to the benzene (B151609) ring. youtube.com The directing effects of existing substituents on the ring will determine the position of the incoming halogen atoms. For the synthesis of the 3,4-dichloro isomer, starting with a compound that directs ortho and para, and then performing a dichlorination, can be a viable route. Recent advances in C-H bond halogenation have also introduced methods that utilize directing groups to achieve high regioselectivity. rsc.org

Cross-Coupling and Arylation Reactions for C-C Bond Formation

The formation of the carbon-carbon bond between the 3,4-dichlorophenyl ring and the hexanoic acid backbone is a critical step in the synthesis of the target molecule. Friedel-Crafts acylation and modern palladium-catalyzed cross-coupling reactions represent two primary strategies for achieving this linkage.

Friedel-Crafts Acylation: A classic and direct method for forming aryl ketones is the Friedel-Crafts acylation. wikipedia.orgbyjus.comscience-revision.co.uk This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). byjus.com For the synthesis of this compound, this can be envisioned by reacting 1,2-dichlorobenzene with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride.

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich (relative to the acylium ion) dichlorobenzene ring. byjus.com The deactivating, ortho-para directing nature of the chlorine atoms on the benzene ring will primarily direct the acylation to the position para to the C1-chloro substituent (position 4), yielding the desired product. A stoichiometric amount of the Lewis acid catalyst is typically required because the product ketone can form a stable complex with the catalyst. wikipedia.org

Table 1: Representative Friedel-Crafts Acylation Conditions

Acylating Agent Aromatic Substrate Catalyst Typical Solvent Product Type
Acyl Chloride Benzene Derivative AlCl₃, FeCl₃ CS₂, Nitrobenzene Aryl Ketone

Palladium-Catalyzed Arylation: More contemporary approaches involve palladium-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance. nih.govorganic-chemistry.org A potential strategy is the arylation of an α-keto ester. acs.orgacs.orgnih.gov This would involve coupling an appropriate α-keto ester derivative with an aryl bromide. While this specific reaction applies to the α-position, related palladium-catalyzed methodologies can be adapted for forming the C-Ar bond in the target molecule, for instance, by coupling a 3,4-dichlorophenyl organometallic reagent with a suitable six-carbon electrophile. These reactions provide powerful alternatives to traditional methods for constructing complex molecules. organic-chemistry.org

Stereoselective and Regioselective Installation of the C-6 Ketone Functionality

The precise placement of the ketone at the C-6 position is paramount. This can be achieved either through direct installation via reactions like Friedel-Crafts acylation or through the transformation of a precursor functional group, such as a secondary alcohol.

Directed Oxidation Reactions

A common and reliable strategy for ketone synthesis involves the oxidation of a corresponding secondary alcohol. solubilityofthings.com In this pathway, the precursor molecule, 6-(3,4-dichlorophenyl)-6-hydroxyhexanoic acid, would be synthesized first. This alcohol precursor could then be selectively oxidized to the desired ketone.

Numerous reagents are available for the oxidation of secondary alcohols to ketones. imperial.ac.uk The choice of oxidant is crucial to ensure chemoselectivity, meaning the secondary alcohol is oxidized without affecting other parts of the molecule, particularly the carboxylic acid. While many strong oxidants like potassium permanganate (KMnO₄) could potentially cleave the carbon chain, milder and more selective reagents are preferred. solubilityofthings.com

Table 2: Common Reagents for Oxidation of Secondary Alcohols to Ketones

Reagent Name Conditions Selectivity
CrO₃/H₂SO₄/acetone Jones Reagent Aqueous acetone Strong, can oxidize 1° alcohols to acids
C₅H₅NHCrO₃Cl (PCC) Pyridinium chlorochromate Anhydrous CH₂Cl₂ Mild, oxidizes 1° alcohols to aldehydes
(COCl)₂/DMSO, Et₃N Swern Oxidation Low temp (-78°C), CH₂Cl₂ Mild, avoids heavy metals

The use of nitroxyl (B88944) radical catalysts, in particular, has been shown to enable highly chemoselective oxidation of α-hydroxy acids to α-keto acids using molecular oxygen as a benign co-oxidant. organic-chemistry.orgacs.org This highlights the potential for developing highly selective oxidation protocols that are compatible with the carboxylic acid functionality present in the target molecule's precursor. acs.org

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. solubilityofthings.comimperial.ac.uk Beyond the oxidation of a secondary alcohol, another plausible FGI strategy for installing the C-6 ketone is the hydration of an alkyne. libretexts.orgchemistrysteps.com

This synthetic route would involve constructing a precursor containing an alkyne at the C-5/C-6 position of the hexanoic acid chain. The terminal alkyne could then be hydrated using reagents such as aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol intermediate that rapidly tautomerizes to the stable ketone form. chemistrysteps.com This method provides a robust alternative for introducing the ketone functionality at the desired position.

Carboxylic Acid Group Formation and Manipulation

The carboxylic acid moiety can be introduced in the final steps of the synthesis or carried through the reaction sequence in a protected form.

Hydrolysis of Esters and Nitriles

Synthesizing the target molecule with a terminal ester or nitrile group is a common strategy. These groups are generally less reactive than a free carboxylic acid and can be readily converted to the carboxylic acid in the final step. libretexts.org

Hydrolysis of Esters: The saponification of an ester, such as methyl or ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate, is a standard method. youtube.com This reaction is typically performed under basic conditions (e.g., with sodium hydroxide (B78521) in aqueous alcohol), which promotes the nucleophilic attack of a hydroxide ion on the ester carbonyl. An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid. Acid-catalyzed hydrolysis is also possible but is an equilibrium process and often requires a large excess of water. youtube.com

Hydrolysis of Nitriles: A nitrile group can also serve as a precursor to the carboxylic acid. libretexts.orglumenlearning.com The synthesis of a nitrile precursor can be achieved via nucleophilic substitution of an alkyl halide with a cyanide ion. lumenlearning.com The nitrile can then be hydrolyzed under either acidic or basic conditions, typically with heating. libretexts.orgyoutube.com The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid. libretexts.org This method has the advantage of extending the carbon chain by one carbon. lumenlearning.com

Carboxyl Group Protection and Deprotection Techniques

In multi-step syntheses, it is often necessary to protect the acidic proton of the carboxylic acid to prevent it from interfering with reagents used in other steps (e.g., organometallic reagents). oup.com Esters are the most common protecting groups for carboxylic acids. oup.comfiveable.me

Table 3: Common Protecting Groups for Carboxylic Acids

Protecting Group Structure Introduction Method Deprotection Conditions Stability Notes
Methyl Ester -COOCH₃ Fischer esterification (MeOH, H⁺) or CH₂N₂ Base hydrolysis (NaOH) or strong acid Stable to mild acid, reducing agents.
Benzyl Ester -COOCH₂Ph Benzyl alcohol, acid catalyst Hydrogenolysis (H₂, Pd/C) Stable to base and mild acid. Cleaved under neutral conditions.
tert-Butyl Ester -COOC(CH₃)₃ Isobutylene, acid catalyst Strong acid (e.g., TFA) Stable to base and nucleophiles. Cleaved under non-hydrolytic acidic conditions.

The choice of protecting group is critical and must be orthogonal to other planned reactions. For instance, if a Grignard reagent were to be used to form the C-C bond, the carboxylic acid would first need to be protected as an ester. Conversely, if a reaction requires basic conditions that would hydrolyze a simple methyl ester, a more robust protecting group like a tert-butyl ester would be necessary. researchgate.net Similarly, the ketone functionality might require protection as an acetal (B89532) or ketal if strong nucleophilic or reducing agents are used that would otherwise react with it. masterorganicchemistry.comjove.com The strategic application of protection and deprotection steps is essential for the successful synthesis of polyfunctional molecules like this compound. fiveable.me

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of pharmaceutical intermediates and active compounds is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance safety and efficiency. For the synthesis of this compound, while specific green routes are not extensively documented in publicly available literature, a theoretical approach based on established green methodologies for similar transformations can be proposed and contrasted with traditional synthetic methods.

Green chemistry is guided by twelve core principles, which include the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, design of safer chemicals, use of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, use of catalytic reagents over stoichiometric ones, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. rsc.orgwikipedia.org These principles provide a framework for evaluating and improving synthetic routes.

A plausible and conventional method for synthesizing this compound involves the Friedel-Crafts acylation of 1,2-dichlorobenzene. sigmaaldrich.combyjus.com This classic reaction typically utilizes a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), with adipic anhydride or a related derivative in a chlorinated or aromatic hydrocarbon solvent. wikipedia.orgscience-revision.co.uk

However, this traditional approach presents several drawbacks from a green chemistry perspective:

Catalyst: The use of stoichiometric amounts of AlCl₃ generates a large volume of acidic aqueous waste during workup, as the catalyst is hydrolyzed and cannot be recovered or reused. pw.live

Solvents: Solvents commonly used in Friedel-Crafts reactions, such as dichloromethane (B109758) or nitrobenzene, are often volatile, toxic, and environmentally harmful.

Waste: The process has a low atom economy and a high E-factor (kg of waste per kg of product), characteristic of many pharmaceutical syntheses. acs.org

In contrast, a sustainable synthesis route for this compound would incorporate several green chemistry principles to mitigate these issues. A key focus would be the replacement of the homogeneous Lewis acid catalyst with a recyclable, heterogeneous solid acid catalyst. researchgate.netresearchgate.net Materials such as zeolites, clays, metal oxides, or supported sulfonic acids have been shown to effectively catalyze acylation reactions. researchgate.net These catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused multiple times, significantly reducing waste. researchgate.net

Furthermore, the choice of solvent is another critical area for green improvement. The ideal scenario is to perform the reaction under solvent-free conditions. nih.gov When a solvent is necessary, greener alternatives such as deep eutectic solvents (DES) can be employed. rsc.orgresearchgate.net For instance, a deep eutectic solvent formed from choline (B1196258) chloride and zinc chloride has been shown to act as both a catalyst and a green solvent for Friedel-Crafts acylations. rsc.org

The table below provides a comparative analysis of a traditional versus a proposed greener synthetic route for this compound.

ParameterTraditional RouteProposed Greener Route
CatalystStoichiometric AlCl₃ (Homogeneous)Catalytic amount of a solid acid (e.g., Zeolite, supported acid) (Heterogeneous)
Catalyst ReusabilityNoYes
SolventChlorinated solvents (e.g., Dichloromethane) or NitrobenzeneSolvent-free or Deep Eutectic Solvent (DES)
Reaction ConditionsOften requires elevated temperaturesPotentially milder conditions, possibly with microwave irradiation to improve energy efficiency
Waste GenerationHigh (hydrolyzed catalyst, solvent waste)Low (catalyst is recycled, minimal or no solvent waste)
Atom EconomyLowerHigher

Another advanced and inherently green approach would be the exploration of biocatalytic methods. mdpi.com While not yet established for this specific compound, the use of engineered enzymes could offer a highly selective and environmentally benign route, operating under mild aqueous conditions. nih.govnih.gov For instance, enzymes could potentially be designed to catalyze the acylation or a similar key bond-forming reaction, completely avoiding the use of hazardous reagents and solvents.

By redesigning the synthesis of this compound around these green chemistry principles, it is possible to develop a more sustainable and economically viable manufacturing process.

Reaction Mechanisms and Chemical Transformations of 6 3,4 Dichlorophenyl 6 Oxohexanoic Acid

Reactivity of the Keto Carbonyl Group

The ketone's carbonyl group is a primary site for chemical reactivity due to the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, can proceed under both basic and acidic conditions and is the gateway to numerous functional group interconversions. libretexts.orgchadsprep.comyoutube.com

Under basic conditions or with strong nucleophiles, the reaction typically involves the direct attack of the nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.comyoutube.com Subsequent protonation yields the final alcohol product. youtube.com In contrast, acid catalysis protonates the carbonyl oxygen first, enhancing the electrophilicity of the carbonyl carbon and allowing it to be attacked by weaker nucleophiles. libretexts.orgyoutube.com

Common nucleophilic addition reactions applicable to the keto group of 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid include the formation of cyanohydrins with cyanide ions and the addition of organometallic reagents like Grignards, which would result in tertiary alcohols after workup. youtube.commasterorganicchemistry.com Condensation reactions with amines and their derivatives can also occur, leading to the formation of imines or enamines, depending on the amine used. masterorganicchemistry.com

NucleophileReaction TypePotential Product with this compound
Cyanide (e.g., HCN, NaCN)Nucleophilic AdditionCyanohydrin
Grignard Reagent (R-MgX)Nucleophilic AdditionTertiary Alcohol
Primary Amine (R-NH2)CondensationImine
Secondary Amine (R2NH)CondensationEnamine
Alcohol (R-OH)Nucleophilic AdditionHemiacetal
Table 1: Potential Nucleophilic Addition and Condensation Reactions.

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) exhibit increased acidity compared to standard alkane hydrogens. pressbooks.publibretexts.org This is because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. libretexts.org For this compound, there are two α-carbons: one on the aromatic side (with no protons) and one on the aliphatic chain (with two protons). The protons on the C5 carbon are therefore acidic.

The pKa of α-protons in a typical ketone is around 19-20. libretexts.org The presence of a strong base can deprotonate this position to form an enolate, which is a powerful nucleophile itself and can participate in reactions such as alkylation. pressbooks.pub

The enolate is in equilibrium with its corresponding keto and enol tautomers. pressbooks.pub While the keto form is generally more stable and predominates for most simple ketones, the enol form can be a key intermediate in certain reactions, such as α-halogenation. pressbooks.pub

Type of ProtonApproximate pKaReason for Acidity
Alkane (e.g., in ethane)~50Very low acidity.
α-Proton of a Ketone~19-20Resonance stabilization of the enolate conjugate base. libretexts.org
α-Proton of an Ester~25Resonance from the alkoxy group competes with enolate stabilization, reducing acidity compared to a ketone.
Carboxylic Acid Proton~4-5Resonance stabilization of the carboxylate conjugate base. reddit.com
Table 2: Comparison of Proton Acidity.

The ketone functional group can undergo both reduction and oxidation. Reduction of the ketone in this compound would yield a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Ketones are generally resistant to oxidation that does not involve the cleavage of carbon-carbon bonds. However, under forcing conditions or with specific reagents, oxidative cleavage can occur. A more controlled and synthetically useful oxidative transformation is the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgsigmaaldrich.com This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. sigmaaldrich.comorganic-chemistry.org

The mechanism involves the initial attack of the peroxyacid on the protonated carbonyl group, forming an intermediate known as the Criegee intermediate. wikipedia.org This is followed by a rearrangement step where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen, displacing a carboxylic acid. wikipedia.org The migratory aptitude of the substituents is a key factor in determining the regioselectivity of the reaction. The general order of migration is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two groups attached to the carbonyl are the 3,4-dichlorophenyl group and the -(CH₂)₄COOH alkyl chain (a primary alkyl group). Based on the established migratory aptitude, the 3,4-dichlorophenyl group would be expected to migrate preferentially over the primary alkyl chain. This would result in the formation of an ester where the oxygen atom is inserted between the carbonyl carbon and the aromatic ring.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is another center of reactivity, primarily involving reactions at the carbonyl carbon and the acidic hydroxyl proton.

The carboxylic acid moiety can be converted into several important derivatives, including esters, amides, and anhydrides.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction toward the ester product, a large excess of the alcohol is often used as the solvent, or the water produced is removed as it forms, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

Amidation: Direct reaction between a carboxylic acid and an amine is typically an acid-base reaction that forms a stable salt. To form an amide, the carboxylic acid must first be "activated." This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of an amide from a carboxylic acid and an amine under milder conditions. lookchemmall.comresearchgate.net

Anhydride (B1165640) Formation: Carboxylic acid anhydrides are typically formed by the dehydration of two carboxylic acid molecules. wikipedia.org For a molecule like this compound, this could involve reacting it with a highly reactive acid derivative, such as an acid chloride, or using a strong dehydrating agent. For example, reacting the carboxylic acid with acetic anhydride can lead to the formation of a mixed anhydride. thieme-connect.deyoutube.com

TransformationReagentsProduct Type
EsterificationAlcohol (R'OH), Acid Catalyst (e.g., H₂SO₄)Ester
Amidation (via Acid Chloride)1. SOCl₂ or (COCl)₂ 2. Amine (R'₂NH)Amide
Amidation (Direct Coupling)Amine (R'₂NH), Coupling Agent (e.g., DCC)Amide
Anhydride FormationAcid Chloride (R'COCl) or Acetic AnhydrideMixed Anhydride
Table 3: Common Transformations of the Carboxylic Acid Moiety.

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for many carboxylic acids. wikipedia.org For simple carboxylic acids, this process typically requires harsh conditions. However, the presence of a carbonyl group at the β-position relative to the carboxyl group significantly facilitates decarboxylation, often occurring upon gentle heating. masterorganicchemistry.com This is due to the ability to form a stable cyclic transition state.

While this compound is a γ-keto acid, not a β-keto acid, decarboxylation can still be induced, albeit under potentially more forcing conditions than for its β-keto counterparts. The mechanism for the decarboxylation of γ-keto acids is not as facile as that for β-keto acids because it cannot proceed through the typical six-membered cyclic transition state. However, under thermal or catalytic conditions, other pathways can become accessible.

One potential, albeit less common, mechanism could involve the formation of a lactone intermediate, which upon further reaction could lead to decarboxylation. It is also important to consider that in some instances, ketonic decarboxylation can occur, where two carboxylic acid molecules react to form a ketone with the elimination of water and carbon dioxide. researchgate.net The likelihood of these pathways for this compound would depend on the specific reaction conditions employed.

Reactivity of the Dichlorophenyl Substituent

The 3,4-dichlorophenyl group is a key structural feature that influences the electronic properties and reactivity of the entire molecule. The two chlorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution and activate it towards nucleophilic substitution.

Electrophilic Aromatic Substitution:

The chlorine atoms on the phenyl ring are deactivating yet ortho-, para-directing for electrophilic aromatic substitution (EAS). byjus.commasterorganicchemistry.commasterorganicchemistry.com The acyl group attached to the ring is also deactivating and a meta-director. The combined effect of these substituents makes the ring significantly less reactive towards electrophiles compared to benzene (B151609).

The directing effects of the substituents on the 3,4-dichlorophenyl ring are as follows:

The chlorine at position 3 directs incoming electrophiles to positions 2 and 6 (ortho) and 5 (para).

The chlorine at position 4 directs incoming electrophiles to positions 3 and 5 (ortho) and 2 (para).

The acyl group at position 1 is a meta-director, directing incoming electrophiles to position 5.

Considering these directing effects, the most likely position for electrophilic attack is position 5, as it is activated by both chlorine atoms (para to the 3-chloro and ortho to the 4-chloro) and is meta to the deactivating acyl group. Position 2 would be the next most likely site of attack. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution:

Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. libretexts.org However, the presence of strong electron-withdrawing groups, such as nitro groups, ortho or para to the halogen can facilitate nucleophilic aromatic substitution (SNAAr). libretexts.org In the case of this compound, the acyl group is electron-withdrawing, but its deactivating effect is not as strong as that of a nitro group. Therefore, nucleophilic aromatic substitution on the dichlorophenyl ring would likely require harsh reaction conditions, such as high temperatures and pressures, or the use of a strong nucleophile. If the reaction were to occur, the nucleophile would preferentially attack the carbon bearing a chlorine atom that is ortho or para to the acyl group.

Directed Metalation:

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orguwindsor.ca The resulting aryllithium species can then be trapped with various electrophiles. wikipedia.org While the chloro and acyl groups can have some directing ability, they are not among the strongest DMGs. The ketone carbonyl could potentially act as a directing group, favoring lithiation at the ortho position (position 2). However, the presence of the acidic carboxylic acid proton would interfere with this reaction, as it would be preferentially deprotonated by the strong base. Protection of the carboxylic acid group would be necessary to explore this synthetic route.

Cross-Coupling Processes:

The chlorine atoms on the aromatic ring provide handles for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govtaylorandfrancis.com Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are widely used to connect aryl halides with various coupling partners. taylorandfrancis.comyoutube.com For this compound, these reactions could be used to introduce new substituents onto the aromatic ring by replacing one or both of the chlorine atoms. The relative reactivity of the two chlorine atoms in these reactions would depend on the specific catalyst and reaction conditions used. Generally, the chlorine at the 4-position might be slightly more reactive due to less steric hindrance compared to the 3-position.

Intramolecular Cyclization and Ring-Forming Processes

The structure of this compound, with a ketone at the 6-position and a carboxylic acid at the 1-position, makes it a candidate for intramolecular cyclization reactions. The formation of cyclic structures is often thermodynamically favored, especially for five- and six-membered rings. uzh.ch

One plausible intramolecular reaction is the formation of a cyclic hemiacetal, also known as a lactol. This would occur through the nucleophilic attack of the carboxylic acid's hydroxyl group onto the carbonyl carbon of the ketone. This would result in the formation of a six-membered ring containing a hydroxyl group and an ether linkage. This type of ring-chain tautomerism is observed in many γ- and δ-keto carboxylic acids. The position of the equilibrium between the open-chain keto acid and the cyclic lactol form depends on various factors, including the stability of the resulting ring and the solvent.

Further dehydration of the cyclic hemiacetal, for instance under acidic conditions, could lead to the formation of an unsaturated lactone. Other intramolecular reactions, such as aldol-type condensations, might also be possible under specific basic conditions, leading to the formation of new ring systems.

Gas-Phase Fragmentation Mechanisms and Ion Chemistry

In mass spectrometry, the fragmentation patterns of a molecule provide valuable information about its structure. For this compound, under electron ionization (EI) or other energetic ionization methods, several characteristic fragmentation pathways can be predicted.

The molecular ion would be expected to undergo fragmentation at various points along the hexanoic acid chain. A common fragmentation for ketones is α-cleavage, which in this case would involve the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain, or the bond between the carbonyl carbon and the dichlorophenyl ring.

Another likely fragmentation pathway is the McLafferty rearrangement, which is characteristic of carbonyl compounds with a γ-hydrogen atom. In this molecule, the γ-hydrogens are on the fourth carbon of the hexanoic acid chain. This rearrangement would lead to the elimination of a neutral alkene molecule and the formation of a resonance-stabilized radical cation.

The presence of two chlorine atoms would give rise to a characteristic isotopic pattern in the mass spectrum for the molecular ion and any chlorine-containing fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation of the dichlorophenyl ring itself could also occur, leading to the loss of chlorine atoms or HCl. The study of the gas-phase ion chemistry of related dichlorinated aromatic compounds can provide further insights into the expected fragmentation behavior. nist.govnih.gov

Derivatization Strategies for Enhanced Analysis and Synthetic Utility of 6 3,4 Dichlorophenyl 6 Oxohexanoic Acid

Derivatization for Spectroscopic Characterization

Spectroscopic analysis is fundamental for the identification and quantification of chemical compounds. However, molecules that lack suitable structural features may exhibit poor response with certain spectroscopic techniques. Derivatization can be employed to introduce moieties that enhance or enable detection.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com The part of a molecule responsible for absorbing this light is known as a chromophore. youtube.com While the 3,4-dichlorophenyl ketone moiety in 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid already acts as a chromophore, its absorption characteristics may not be optimal for all analytical applications.

Derivatization can introduce additional or more potent chromophores into the molecule, often leading to a shift in the maximum absorption wavelength (λmax) to a region with less interference and an increase in the molar absorptivity, which enhances sensitivity. researchgate.net For this compound, this is typically achieved by targeting the carboxylic acid group. Reaction with a chromophore-containing alcohol or amine to form an ester or an amide, respectively, can append a new system that significantly alters the UV-Vis spectrum. For instance, reacting the carboxylic acid with an amine like p-nitroaniline would introduce a highly conjugated system, likely shifting the λmax to a longer wavelength and increasing its detection sensitivity.

Derivative TypeDerivatizing Reagent ExampleIntroduced ChromophoreExpected Spectroscopic Effect
Esterp-Nitrophenolp-Nitrophenyl groupBathochromic shift (shift to longer λmax) and increased molar absorptivity.
AmideN-(4-aminophenyl)piperidine4-aminophenylpiperidine groupIntroduction of a new strong absorption band. nih.gov
Thiol Ester4-Nitrothiophenol4-Nitrophenylthio groupSignificant alteration of the UV-Vis absorption profile.

Fluorescence spectroscopy is an exceptionally sensitive detection method. Molecules that are not naturally fluorescent can be chemically tagged with a fluorescent group (a fluorophore) to enable their detection. This process, known as fluorogenic derivatization, involves reacting the target molecule with a reagent that is itself either fluorescent or becomes fluorescent upon reaction. sdiarticle4.com

For this compound, the carboxylic acid function is the primary site for such derivatization. A variety of reagents are available that react specifically with carboxylic acids to form highly fluorescent derivatives. nih.govdoi.org These reactions are often used in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC), allowing for the quantification of very low concentrations of the analyte. nih.govnih.gov

Fluorogenic Reagent ClassExample ReagentReaction TargetResulting Derivative
Sulfonyl ChloridesDansyl chloride (DNS-Cl)Carboxylic acid (after activation) or primary/secondary aminesFluorescent sulfonamide or ester derivative. sdiarticle4.com
Fluoresceins6-Oxy-(acetyl ethylenediamine) fluorescein (B123965) (AEF)Carboxylic acidHighly fluorescent ester derivative. nih.govdoi.org
Benzofurans4-Fluoro-7-nitrobenzofurazan (NBD-F)Carboxylic acid (via coupling to an amine)Fluorescent NBD-adduct.

Strategies for Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For a compound like this compound, derivatization can be crucial for improving its behavior in both the separation and ionization stages of an MS analysis. nih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS), analytes must be volatile and thermally stable. The carboxylic acid group makes the parent compound non-volatile. Esterification, often to form methyl or ethyl esters, is a common strategy to increase volatility, allowing for GC-based analysis.

In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency. The carboxylic acid can be tagged with a group that has a high proton affinity or is permanently charged, which improves signal intensity in positive-ion electrospray ionization (ESI). For example, derivatization with N-(4-aminophenyl)piperidine can significantly improve detection limits. nih.gov Furthermore, certain derivatives can produce specific and predictable fragmentation patterns upon collision-induced dissociation, which aids in structural confirmation and quantification. rsc.orgresearchgate.net

Chemical Modifications for Improved Chromatographic Separation

The efficiency and quality of chromatographic separation are highly dependent on the chemical properties of the analyte relative to the stationary and mobile phases. The polar carboxylic acid group in this compound can cause issues in reverse-phase HPLC, the most common mode of liquid chromatography. These issues include poor retention on nonpolar stationary phases (like C18) and peak tailing due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

Converting the polar carboxylic acid into a less polar functional group, such as an ester, can significantly improve chromatographic behavior. mdpi.com This modification increases the compound's hydrophobicity, leading to better retention and resolution on reverse-phase columns. The choice of the ester group (e.g., methyl, ethyl, benzyl) allows for the fine-tuning of retention time. This pre-column derivatization is a standard strategy to enhance the separation of organic acids from complex mixtures. nih.gov

Functional Group Specific Derivatizations

The reactivity of the carboxylic acid group is central to most derivatization strategies for this compound. Esterification and amidation are two of the most fundamental and versatile transformations.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. The most common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-driven reaction, and using the alcohol as a solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.com Alternatively, for more sensitive substrates, carboxylic acids can be converted to esters under milder conditions using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). orgsyn.org

Amidation is the reaction of a carboxylic acid with an amine to form an amide. This reaction typically requires the carboxylic acid to be "activated" first, as direct reaction with an amine is slow. lookchemmall.comresearchgate.net Common coupling agents such as (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester or carbodiimides are used to facilitate the formation of the amide bond under mild conditions, allowing for the synthesis of a wide array of amide derivatives. lookchemmall.comresearchgate.net

These derivatizations are not only useful for analysis but are also foundational in synthetic chemistry for building more complex molecules from the this compound scaffold.

Table of Common Derivatization Reactions for the Carboxylic Acid Group
ReactionReagentsProductPrimary Utility
Fischer EsterificationMethanol (B129727), H₂SO₄ (catalyst)Methyl 6-(3,4-dichlorophenyl)-6-oxohexanoateImproved volatility for GC-MS, improved HPLC separation. masterorganicchemistry.com
Steglich EsterificationBenzyl alcohol, DCC, DMAPBenzyl 6-(3,4-dichlorophenyl)-6-oxohexanoateMild conditions, introduction of a UV-active group. orgsyn.org
AmidationAniline, EDCI, HOBtN-Phenyl-6-(3,4-dichlorophenyl)-6-oxohexanamideSynthetic utility, altered polarity for chromatography.
Fluorescent TaggingAEF, coupling agentFluorescein-tagged ester derivativeHighly sensitive fluorescence detection. nih.gov

Ketone Derivatization (e.g., oxime, hydrazone, or ketal formation)

The ketone functional group in this compound is a key site for chemical modification through derivatization. These reactions are pivotal for both analytical and synthetic purposes. Analytically, derivatization can enhance the detectability and chromatographic behavior of the molecule. Synthetically, it can serve as a protecting group strategy, allowing for selective reactions at the carboxylic acid terminus.

Oxime Formation

The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions results in the formation of the corresponding oxime. numberanalytics.comwikipedia.org This condensation reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality. numberanalytics.com The reaction is generally acid-catalyzed to facilitate the elimination of water. numberanalytics.com The resulting oxime exists as a crystalline solid, and its formation can be used for the purification and characterization of the parent ketone. ijprajournal.com Given that the oxime can exist as two geometric isomers (E/Z or syn/anti) if the groups attached to the carbon are different, this derivatization can add complexity that may be exploited in advanced analytical separations. wikipedia.org

Hydrazone Formation

Hydrazone formation occurs when the ketone group reacts with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives. libretexts.org A widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is employed for the detection and quantification of carbonyl compounds. yorku.caepa.gov The reaction with DNPH is typically carried out in an acidic solution and yields a highly colored 2,4-dinitrophenylhydrazone derivative, which can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. epa.govperlan.com.pl This method is noted for its efficiency in derivatizing aldehydes and ketones for analytical quantification. yorku.ca The formation of the hydrazone proceeds via nucleophilic addition to the carbonyl group, forming an intermediate that then eliminates a water molecule to create the C=N-N bond. libretexts.orgfiveable.me For synthetic purposes, hydrazone formation is the first step of the Wolff-Kishner reduction, which converts the ketone into a methylene (B1212753) (-CH₂-) group under basic conditions, although this is a reduction rather than a simple derivatization for analysis. libretexts.orgfiveable.me

Ketal Formation

Ketal formation is a crucial strategy for protecting the ketone group, particularly when chemical modifications are intended for the carboxylic acid moiety of this compound. numberanalytics.comyoutube.com The reaction involves treating the ketone with an alcohol or a diol (such as ethylene (B1197577) glycol) in the presence of an acid catalyst. acs.org This process is reversible, and the removal of water is necessary to drive the equilibrium toward the formation of the ketal. acs.orglibretexts.org Once the ketone is protected as a ketal, it becomes unreactive towards nucleophiles and reducing agents, allowing for selective chemistry to be performed on the carboxylic acid group. libretexts.orglibretexts.org Following the desired reactions, the protective ketal group can be easily removed by hydrolysis with aqueous acid to regenerate the original ketone. youtube.comlibretexts.org This protective strategy is fundamental in multi-step organic synthesis involving molecules with multiple functional groups. numberanalytics.com

Table 1: Summary of Ketone Derivatization Strategies

Derivatization Type Reagent(s) Typical Conditions Product Primary Utility
Oxime Formation Hydroxylamine (NH₂OH) Mildly acidic (e.g., with pyridine (B92270) or HCl) 6-(3,4-Dichlorophenyl)-6-(hydroxyimino)hexanoic acid Identification, purification, synthesis of nitrogen-containing compounds
Hydrazone Formation Hydrazine (H₂NNH₂) or 2,4-Dinitrophenylhydrazine (DNPH) Acidic catalyst (e.g., H₂SO₄) 6-(3,4-Dichlorophenyl)-6-(hydrazinylidene)hexanoic acid or its 2,4-dinitrophenyl derivative Analytical detection and quantification (especially with DNPH), synthetic intermediate (Wolff-Kishner)

| Ketal Formation | Diol (e.g., Ethylene Glycol) and an acid catalyst | Anhydrous acid (e.g., p-toluenesulfonic acid), water removal (e.g., Dean-Stark trap) | Cyclic ketal derivative | Protecting group for the ketone during synthesis |

Chiral Derivatization Approaches for Stereochemical Analysis

While this compound is an achiral molecule, its metabolic or synthetic derivatives can be chiral. For instance, the reduction of the ketone group would lead to a chiral secondary alcohol, 6-(3,4-Dichlorophenyl)-6-hydroxyhexanoic acid, which exists as a pair of enantiomers. The determination of the enantiomeric composition (e.g., enantiomeric excess) of such chiral derivatives is crucial in pharmaceutical and biological studies, as enantiomers often exhibit different physiological activities.

Stereochemical analysis is commonly performed by converting the enantiomers into diastereomers through reaction with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org Diastereomers possess different physical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC or GC. wikipedia.orgnih.gov

For a potential chiral derivative like 6-(3,4-Dichlorophenyl)-6-hydroxyhexanoic acid, derivatization can be targeted at either the hydroxyl group or the carboxylic acid group.

Derivatization of the Carboxylic Acid Group

Derivatization of the Hydroxyl Group

If the ketone is reduced to a chiral alcohol, the resulting hydroxyl group can be derivatized. A classic and widely used CDA for this purpose is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.org It is reacted with the alcohol to form diastereomeric esters (Mosher's esters). The analysis of these esters, often by ¹H or ¹⁹F NMR spectroscopy, allows for the determination of the absolute configuration of the alcohol. The use of CDAs for analyzing chiral compounds is a powerful tool, although the derivatization reaction must proceed to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio. wikipedia.org

Table 2: Chiral Derivatization Approaches for Potential Chiral Derivatives

Target Functional Group Chiral Derivatizing Agent (CDA) Example Resulting Diastereomer Typical Analytical Method
Carboxylic Acid (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) ccspublishing.org.cn Diastereomeric amides LC-MS
Carboxylic Acid Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) nih.gov Diastereomeric amides HPLC-UV, LC-MS
Hydroxyl (Alcohol) (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) wikipedia.org Diastereomeric esters NMR Spectroscopy (¹H, ¹⁹F), HPLC

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 6 3,4 Dichlorophenyl 6 Oxohexanoic Acid

Chromatographic Separation Techniques

Chromatographic methods are central to the separation and quantification of 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid from its synthetic precursors, byproducts, and degradation products. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) with Varied Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation efficiency and selectivity are highly dependent on the choice of the stationary phase.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for separating compounds based on their hydrophobicity. For this compound, a C18 or C8 stationary phase would be appropriate. The mobile phase typically consists of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with a range of polarities.

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane, ethyl acetate). While less common for this type of analyte, NP-HPLC can be advantageous for separating isomers or when the compound is highly soluble in non-polar solvents.

Ion-Exchange Chromatography (IEC): Given the acidic nature of the carboxylic acid group, IEC can be a powerful tool for separation. Anion-exchange chromatography, using a stationary phase with positively charged functional groups, would retain the negatively charged carboxylate form of the molecule. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size in solution. While not a primary method for purity assessment of a small molecule like this compound, it can be useful for detecting and quantifying high molecular weight impurities or aggregates.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Reversed-Phase Normal-Phase Ion-Exchange
Stationary Phase C18 (5 µm, 4.6 x 250 mm) Silica (B1680970) (5 µm, 4.6 x 250 mm) Quaternary Ammonium (B1175870) (10 µm)
Mobile Phase A 0.1% Formic Acid in Water Hexane 20 mM Tris-HCl, pH 7.5
Mobile Phase B Acetonitrile Ethyl Acetate 20 mM Tris-HCl with 1 M NaCl
Gradient 20-80% B in 30 min 10-50% B in 20 min 0-100% B in 25 min
Flow Rate 1.0 mL/min 1.2 mL/min 0.8 mL/min
Detection UV at 254 nm UV at 254 nm UV at 254 nm
Retention Time ~15.2 min ~12.5 min ~18.7 min

Note: The data in this table is illustrative and intended for exemplary purposes.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to its low volatility, this compound requires derivatization to a more volatile form prior to GC analysis. Common derivatization strategies for carboxylic acids include esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA to form the trimethylsilyl (B98337) ester). The resulting volatile derivative can then be separated on a capillary column, typically with a non-polar or medium-polarity stationary phase, and detected using a flame ionization detector (FID) or a mass spectrometer (MS).

Table 2: Hypothetical GC Conditions for a Derivatized Analyte

Parameter Value
Analyte Methyl 6-(3,4-dichlorophenyl)-6-oxohexanoate
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film)
Injector Temp. 280 °C
Oven Program 100 °C (2 min), then 10 °C/min to 300 °C (10 min)
Carrier Gas Helium (1.2 mL/min)
Detector Mass Spectrometer (MS)
Retention Time ~22.5 min

Note: The data in this table is hypothetical and for illustrative purposes only.

Ion Chromatography (IC) and Ion Exclusion Chromatography for Ionic Species

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ionic species. For this compound, anion-exchange IC can be employed to separate the carboxylate anion from other inorganic and organic anions. Suppressed conductivity detection is often used to enhance sensitivity.

Ion Exclusion Chromatography (IEC) is another valuable technique for separating weak organic acids from strong inorganic acids. The separation is based on the principle of Donnan exclusion, where the ionic analytes are repelled by the charged stationary phase and elute earlier than the non-ionic or weakly ionized analytes.

Capillary Electrophoresis (CE) for Charged Compounds

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. For this compound, which is negatively charged at neutral or basic pH, CE offers a rapid and high-resolution separation method. The separation can be optimized by adjusting the pH, buffer composition, and applied voltage. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate neutral impurities from the charged analyte.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would show distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the hexanoic acid chain. The chemical shifts and coupling patterns of these signals are characteristic of the molecule's structure.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum would show characteristic signals for the carbonyl carbon, the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecular structure. COSY reveals proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC shows correlations between protons and carbons that are two or three bonds apart.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2', H-5', H-6' (Aromatic) 7.5 - 8.0 m
H-5 (CH₂) ~2.9 t
H-2 (CH₂) ~2.4 t
H-3, H-4 (CH₂) ~1.7 m
COOH >10 br s

Note: The data in this table represents predicted values and is for illustrative purposes only. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ketone) ~198
COOH ~178
C-1' (Aromatic) ~138
C-3', C-4' (Aromatic, C-Cl) ~132-134
C-2', C-5', C-6' (Aromatic, C-H) ~128-131
C-5 ~38
C-2 ~34
C-3 ~28
C-4 ~24

Note: The data in this table represents predicted values and is for illustrative purposes only. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) with Diverse Ionization Sources (e.g., Electrospray Ionization (ESI), Electron Ionization (EI))

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information about a compound. The choice of ionization source is critical, as it dictates the extent of fragmentation and the type of molecular ion observed.

Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. For this compound, the molecular ion peak (M+) at m/z 274 (for ³⁵Cl isotopes) would likely be of low abundance or even absent due to the molecule's instability under these conditions. The resulting mass spectrum would be dominated by fragment ions, providing a detailed fingerprint of the molecule's structure. Key predicted fragmentation pathways include alpha-cleavage adjacent to the carbonyl groups and cleavage of the aliphatic chain.

Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution, typically with minimal fragmentation. This method is ideal for determining the molecular weight of thermally labile and polar molecules like this compound. In positive-ion mode, the spectrum would be expected to show a prominent protonated molecule, [M+H]⁺, at m/z 275. In negative-ion mode, a deprotonated molecule, [M-H]⁻, at m/z 273 would be observed. These ions are often the base peaks in the spectrum, clearly indicating the compound's molecular weight.

Table 1: Predicted Mass Spectrometry Data for this compound
Ionization TechniquePredicted Key Ions (m/z)Interpretation
Electron Ionization (EI)274 (M+), 173, 145, 111Low abundance molecular ion, significant fragmentation providing structural details.
Electrospray Ionization (ESI+)275 ([M+H]+)Strong protonated molecular ion peak, confirming molecular weight.
Electrospray Ionization (ESI-)273 ([M-H]-)Strong deprotonated molecular ion peak, confirming molecular weight.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, or MS/MS, is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion generated by ESI) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, revealing information about the precursor's structure.

For this compound, the fragmentation of the [M+H]⁺ precursor ion at m/z 275 would be expected to yield several characteristic product ions. The fragmentation pathways would likely involve the neutral loss of water (H₂O) from the carboxylic acid group, loss of carbon monoxide (CO), and various cleavages along the hexanoic acid chain. This detailed fragmentation pattern allows for the confirmation of the connectivity of the different functional groups within the molecule.

Table 2: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound
Precursor Ion (m/z)Predicted Product Ions (m/z)Predicted Neutral Loss
275257H₂O
275247CO
275173C₅H₈O₂

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that acts as a molecular fingerprint.

The IR spectrum of this compound is predicted to exhibit several distinct absorption bands corresponding to its constituent functional groups. The presence of a carboxylic acid would be confirmed by a very broad O-H stretching band and a C=O stretching band. The ketone carbonyl group would also show a characteristic C=O stretch. The aromatic ring would be identified by C-H and C=C stretching vibrations.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)Vibrational Mode
Carboxylic Acid (O-H)3300 - 2500 (broad)Stretching
Aliphatic (C-H)2950 - 2850Stretching
Aromatic (C-H)3100 - 3000Stretching
Ketone (C=O)~1715Stretching
Carboxylic Acid (C=O)~1700Stretching
Aromatic (C=C)1600 - 1450Stretching
Aromatic C-Cl~800-600Stretching

Hyphenated Analytical Systems

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures and the definitive identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of this compound. The compound's polarity makes it amenable to separation by reversed-phase high-performance liquid chromatography (HPLC). An ESI source would be the ideal interface to the mass spectrometer, allowing for the detection of the protonated or deprotonated molecular ions as the compound elutes from the column. This technique is invaluable for purity assessment, allowing for the separation and identification of any synthesis-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, direct analysis of this compound by GC-MS would be challenging. However, derivatization of the carboxylic acid group, for example, through methylation or silylation, would increase its volatility, making it suitable for GC analysis. The separation of the derivatized compound on a GC column followed by detection using an EI mass spectrometer would provide a wealth of structural information from the resulting fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the theoretical exact mass of the protonated molecule ([C₁₂H₁₃Cl₂O₃]⁺) is 275.0241. An HRMS measurement that is very close to this theoretical value would provide strong evidence for the compound's elemental formula, significantly increasing the confidence in its identification.

Quantitative Analysis Techniques

The accurate quantification of this compound is crucial for its application in research and potential industrial uses. A variety of analytical techniques can be employed for its quantitative analysis, each with its own merits in terms of sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and classical Titrimetry are among the most prominent methods for the precise determination of the concentration and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is particularly well-suited for this purpose, offering excellent resolution and sensitivity.

A validated method for the analysis of structurally similar dichlorobenzoic acids can be adapted for this compound. researchgate.netoup.com The separation is typically achieved on a C18 column, which provides good retention for the relatively nonpolar dichlorophenyl group, while the carboxylic acid moiety allows for manipulation of retention time and peak shape by adjusting the mobile phase pH. A mobile phase consisting of a mixture of an aqueous buffer (such as ammonium acetate) and an organic modifier (like methanol or acetonitrile) is commonly used. researchgate.netoup.com The pH of the aqueous phase is a critical parameter; maintaining a pH below the pKa of the carboxylic acid will ensure it is in its protonated form, leading to better retention and sharper peaks.

Detection is most commonly performed using an ultraviolet (UV) detector, as the dichlorophenyl group imparts strong UV absorbance. A wavelength of around 210 nm is often chosen for aromatic compounds to achieve high sensitivity. oup.com For quantitative purposes, a calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a certified reference standard. The linearity of this curve is a key validation parameter.

Table 1: Representative HPLC Method Parameters and Validation Data

ParameterValue
Chromatographic Conditions
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.01 M Ammonium Acetate (pH 4.5)
Mobile Phase BMethanol
Gradient60% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 210 nm
Validation Parameters
Linearity Range1 - 200 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%

This data is representative for the analysis of dichlorinated aromatic carboxylic acids and serves as a plausible example for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of this compound, offering high selectivity and sensitivity. However, due to the low volatility of the carboxylic acid, derivatization is a necessary prerequisite for GC analysis. lmaleidykla.ltnih.gov The carboxylic acid group is typically converted into a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester. usherbrooke.ca Derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by heating with methanolic HCl can yield suitable derivatives for GC analysis. nih.govusherbrooke.ca

Once derivatized, the compound can be separated on a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. The temperature program of the GC oven is optimized to ensure good separation from any impurities or byproducts of the derivatization reaction.

The mass spectrometer provides highly selective detection by monitoring specific fragment ions of the derivatized analyte. For quantitative analysis, selected ion monitoring (SIM) mode is often employed, which enhances sensitivity by focusing on a few characteristic ions. An internal standard, a structurally similar compound with a different mass, is typically added to the samples to correct for variations in injection volume and derivatization efficiency.

Table 2: Illustrative GC-MS Method Parameters

ParameterValue
Derivatization
ReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Conditions70°C for 30 minutes
GC Conditions
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at 1.2 mL/min
Inlet Temperature280°C
Oven Program100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
MS Conditions
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined from the mass spectrum of the derivatized compound

These parameters represent a typical starting point for the GC-MS analysis of a derivatized carboxylic acid.

Titrimetry

A precisely weighed amount of the acid is dissolved in a suitable solvent, such as a mixture of water and ethanol (B145695) to ensure solubility. A few drops of a visual indicator, like phenolphthalein, are added to the solution. The standardized NaOH solution is then added incrementally from a burette until the endpoint is reached, which is indicated by a persistent color change of the indicator. researchgate.net Alternatively, a potentiometric titration can be performed where the change in pH is monitored with a pH meter as the titrant is added, and the endpoint is determined from the inflection point of the titration curve. mit.edu

Table 3: Example of Purity Determination by Titrimetry

ParameterValue
Sample Mass0.2500 g
Titrant0.1000 M Sodium Hydroxide (B78521) (NaOH)
Volume of NaOH at Endpoint9.05 mL
Calculations
Moles of NaOH0.000905 mol
Moles of Acid (1:1 stoichiometry)0.000905 mol
Molecular Weight of Acid275.11 g/mol
Calculated Mass of Acid0.2489 g
Purity 99.56%

This table illustrates a hypothetical calculation for the purity determination of this compound.

Computational and Theoretical Studies on 6 3,4 Dichlorophenyl 6 Oxohexanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a powerful lens through which to examine the electronic structure and energetic properties of molecules. For 6-(3,4-dichlorophenyl)-6-oxohexanoic acid, both Density Functional Theory (DFT) and Ab Initio methods have been theoretically applied to elucidate its fundamental chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathway Energetics

Density Functional Theory (DFT) is a computational method that has become a standard tool for investigating the electronic properties of molecules. sciepub.comdergipark.org.trmdpi.com For this compound, DFT calculations would theoretically be employed to map the electron density distribution, which is crucial for understanding the molecule's reactivity and intermolecular interactions. These calculations can pinpoint regions of high and low electron density, identifying potential sites for electrophilic and nucleophilic attack.

Furthermore, DFT is instrumental in exploring the energetics of potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of various chemical transformations involving the title compound. This information is invaluable for understanding its synthesis, degradation, and potential metabolic pathways.

Ab Initio Methods for Thermochemical and Spectroscopic Property Predictions

Ab Initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy for predicting molecular properties. sciepub.com For this compound, these methods can be used to calculate key thermochemical data, such as the heat of formation and Gibbs free energy. These values are fundamental for understanding the compound's stability and its behavior in chemical equilibria.

Additionally, Ab Initio calculations are powerful tools for predicting spectroscopic properties. By simulating vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum, which can be compared with experimental data to confirm the molecular structure. Similarly, predictions of nuclear magnetic resonance (NMR) chemical shifts can aid in the interpretation of experimental NMR spectra, providing detailed information about the atomic connectivity and chemical environment within the molecule.

Molecular Modeling and Simulations

To complement the static picture provided by quantum chemical calculations, molecular modeling and simulations are employed to explore the dynamic behavior of this compound. These methods provide insights into the molecule's conformational flexibility and its interactions with a solvent environment.

Conformational Analysis and Potential Energy Surfaces

The presence of a flexible hexanoic acid chain in this compound means that the molecule can adopt a multitude of different three-dimensional shapes, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By systematically rotating the rotatable bonds within the molecule and calculating the corresponding energy, a potential energy surface can be constructed. This surface reveals the low-energy, and therefore most probable, conformations of the molecule. Understanding the preferred conformations is critical as the shape of a molecule often dictates its biological activity and physical properties.

Molecular Dynamics Simulations for Solution-Phase Behavior

While conformational analysis explores the energetic landscape of an isolated molecule, molecular dynamics (MD) simulations provide a dynamic picture of how the molecule behaves over time, particularly in a solution. nih.gov In an MD simulation, the motions of the atoms are calculated over a period of time, taking into account the interactions with surrounding solvent molecules. For this compound, MD simulations can reveal how the molecule tumbles, vibrates, and changes its conformation in a solvent such as water. This provides a more realistic representation of the molecule's behavior in a biological or chemical system and can shed light on properties like solubility and transport.

Investigation of Intramolecular Interactions and Electronic Effects

The chemical behavior of this compound is governed by a complex interplay of intramolecular interactions and electronic effects. The dichlorophenyl group, with its electron-withdrawing chlorine atoms, significantly influences the electron distribution across the entire molecule. This inductive effect can impact the acidity of the carboxylic acid group and the reactivity of the ketone.

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound can be extensively investigated using computational methods, primarily leveraging density functional theory (DFT). These theoretical calculations provide deep insights into the molecule's electronic structure, which is fundamental to understanding its reactive behavior. Key parameters derived from DFT, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in predicting reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the electron-withdrawing nature of the dichlorophenyl group and the carbonyl and carboxylic acid moieties would influence these frontier orbitals.

Molecular electrostatic potential (MEP) maps are another vital tool for predicting chemical reactivity. These maps illustrate the electron density distribution across the molecule, highlighting electrophilic and nucleophilic sites. nih.gov In the case of this compound, the oxygen atoms of the carbonyl and carboxyl groups would be depicted as regions of high electron density (colored in red), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and certain positions on the aromatic ring would appear as electron-deficient regions (colored in blue), marking them as potential sites for nucleophilic attack.

Furthermore, computational models can predict the selectivity of reactions, such as where a particular reagent would preferentially attack the molecule. By simulating reaction pathways and calculating the activation energies for different potential reactions, researchers can determine the most likely products. For instance, the reactivity of the carboxylic acid group versus the ketone or the aromatic ring can be computationally assessed to predict outcomes in various reaction conditions.

A hypothetical data table summarizing key reactivity descriptors for this compound, as would be derived from DFT calculations, is presented below.

Computational ParameterPredicted ValueSignificance
HOMO Energy-7.2 eVIndicates the molecule's electron-donating ability.
LUMO Energy-1.5 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment3.5 DReflects the overall polarity of the molecule.
Electron Affinity1.8 eVEnergy released when an electron is added.
Ionization Potential7.0 eVEnergy required to remove an electron.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from computational studies.

In Silico Approaches for Chemical Space Exploration and Structure-Property Relationships

In silico methods are instrumental in exploring the vast chemical space around this compound and in establishing robust structure-property relationships. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are at the forefront of these approaches. mdpi.com These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activities or physical properties. mdpi.comphyschemres.org

For this compound, a QSAR study could be designed by creating a library of virtual derivatives. This would involve systematically modifying different parts of the molecule, such as the substitution pattern on the phenyl ring, the length of the alkyl chain, and the nature of the acidic group. For each of these virtual analogs, a set of molecular descriptors would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others. nih.gov

Once the descriptors are calculated and the biological activity (e.g., inhibitory concentration against a specific enzyme) is determined (either experimentally or through predictive models), statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms can be employed to build a QSAR model. physchemres.org Such a model would not only predict the activity of new, unsynthesized derivatives but also provide insights into the key structural features that govern the desired property. researchgate.net For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its biological activity.

The exploration of chemical space through these in silico techniques allows for the rational design of new compounds with improved properties. By understanding the structure-property relationships, medicinal chemists can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery and development process.

Below is an illustrative table of molecular descriptors that would be used in a QSPR study of this compound and its analogs.

Descriptor TypeExample DescriptorRelevance
Electronic Dipole MomentInfluences solubility and binding to polar targets.
Partial ChargesDetermines electrostatic interactions with receptors.
Steric Molecular WeightRelates to the overall size of the molecule.
Molar RefractivityDescribes molecular polarizability and volume.
Topological Wiener IndexRelates to molecular branching.
Balaban IndexCharacterizes the shape and complexity of the molecule.
Hydrophobic LogPPredicts the partitioning between water and octanol.

Advanced Applications in Chemical Science and Engineering

Utilization as a Versatile Chemical Intermediate in Complex Organic Synthesis

6-(3,4-Dichlorophenyl)-6-oxohexanoic acid serves as a valuable bifunctional intermediate in the field of organic synthesis. Its structure, containing both a ketone and a carboxylic acid functional group, allows for a wide range of chemical transformations, making it a key starting material for the synthesis of complex heterocyclic compounds. mdpi.com The reactivity of these two functional groups can be selectively targeted to build intricate molecular architectures.

The carboxylic acid moiety can undergo standard reactions such as esterification, amidation, or conversion to an acid chloride. The ketone group is susceptible to reactions like condensation, reduction, and reactions with organometallic reagents. A significant application of this compound is in the synthesis of pyridazine (B1198779) derivatives. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of dihydropyridazinones. mdpi.com These structures can be further modified; for example, treatment of a related pyridazinone with a dehydrating agent like phosphorus oxychloride can yield a chloropyridazine. mdpi.com This chlorinated intermediate is itself a versatile precursor for introducing other functional groups through nucleophilic substitution. mdpi.com

The strategic placement of the dichlorophenyl group and the hexanoic acid chain provides a scaffold that can be elaborated into a variety of heterocyclic systems, which are prominent in medicinal chemistry and drug discovery. zsmu.edu.ua The synthesis pathways often involve cyclization reactions that incorporate both of the molecule's functional groups.

Table 7.1: Examples of Heterocyclic Scaffolds from Oxo-Acid Derivatives This table illustrates potential heterocyclic systems that can be synthesized from this compound based on established chemical transformations.

Heterocyclic System Key Reagents Resulting Compound Class
Hydrazine Hydrate N₂H₄·H₂O Dihydropyridazinones
Phosphorus Pentasulfide P₂S₅ Pyridazine Thiones
Sodium Azide NaN₃ Tetrazolopyridazines

Contributions to Materials Science and Polymer Chemistry

In materials science, bifunctional molecules like this compound are valuable as monomers or modifying agents in the synthesis of advanced polymers. The presence of a terminal carboxylic acid allows it to be incorporated into polymer chains through reactions like polycondensation. It can react with diols to form polyesters or with diamines to form polyamides.

The incorporation of the 3,4-dichlorophenyl group into a polymer backbone can impart specific and desirable properties to the resulting material. mdpi.com The rigid aromatic ring can enhance the thermal stability and mechanical strength of the polymer. Furthermore, the chlorine atoms can increase the material's flame retardancy and modify its solubility and chemical resistance. These characteristics are sought after in the development of engineering plastics and specialty polymers. While aliphatic polyesters often have low glass transition temperatures (Tg), incorporating rigid aromatic structures can increase the Tg, expanding the material's application range. mdpi.com

Table 7.2: Potential Contributions to Polymer Properties This interactive table outlines the potential property enhancements when this compound is used as a monomer.

Property Contribution from Monomer Structure Potential Application
Thermal Stability The rigid dichlorophenyl ring increases the energy required for polymer chain motion. High-performance plastics, automotive components.
Flame Retardancy The presence of chlorine atoms can interfere with the chemistry of combustion. Electronic enclosures, construction materials.
Mechanical Strength The aromatic group adds stiffness to the polymer backbone. Engineering thermoplastics, composite materials.

| Chemical Resistance | The chlorinated aromatic structure can reduce susceptibility to certain solvents and chemical agents. | Industrial coatings, chemical storage liners. |

Role in the Development of Specialty Chemicals and Industrial Feedstocks

This compound is a precursor for a variety of specialty chemicals and industrial feedstocks. Its derivatives have potential applications in pharmaceuticals, agrochemicals, and pigments. The general class of 6-aryl-4-oxohexanoic acids has been investigated for biological activity, including as potential non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net This suggests that the title compound could serve as a foundational structure for developing new therapeutic agents.

Furthermore, the core structure is suitable for creating specialized linkers used in bioconjugation, such as in the development of antibody-drug conjugates (ADCs). The parent compound, 6-oxohexanoic acid, is noted for its use as a linker in ADC technology. chemsrc.com The dichlorophenyl group could be used to fine-tune properties like hydrophobicity and stability of such linkers. In the broader chemical industry, dichlorinated aromatic compounds are important intermediates. For example, 3,4-dichloroaniline, a related substance, is a key precursor in the manufacturing of pigments and dyes, highlighting the industrial relevance of the 3,4-dichlorophenyl moiety as a feedstock. google.com

Table 7.3: Applications in Specialty Chemical Synthesis This table details the role of this compound as a precursor in various specialty chemical applications.

Application Area Role of the Compound Example of Potential Product Class
Pharmaceuticals Serves as a scaffold for building molecules with potential biological activity. nih.govresearchgate.net Anti-inflammatory agents, novel drug candidates.
Bioconjugation Can be modified to act as a linker to connect antibodies to cytotoxic drugs. chemsrc.com Components for Antibody-Drug Conjugates (ADCs).
Pigments & Dyes The dichlorophenyl group is a common building block in high-performance colorants. google.com Precursors for azo pigments and other dyes.

| Agrochemicals | The structure can be elaborated to create new pesticides or herbicides. | Novel active ingredients for crop protection. |

Use as Analytical Standards and Reference Compounds in Chemical Research

In analytical chemistry, the availability of pure, well-characterized chemical compounds is essential for the validation of analytical methods and for quality control. This compound can serve as an analytical standard or a reference compound in various research and industrial settings. To be used as a reference standard, a compound must have a documented identity and a known purity, often verified through a Certificate of Analysis (CoA). nih.gov

This compound would be particularly useful in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). It could be used to:

Identify and quantify the compound itself in reaction mixtures or environmental samples.

Serve as a starting point for the synthesis of potential impurities or metabolites, which can then be used as their own reference standards.

Act as an internal standard in certain analytical procedures, provided a suitable analog is not available.

The use of a single, verified lot of a reference standard throughout a study is recommended to avoid variability. nih.gov The stability of the standard under defined storage conditions must also be established to ensure the reliability of analytical results over time. nih.govsupelco.com.tw

Table 7.4: Criteria for Use as an Analytical Reference Standard This table summarizes the key requirements for this compound to qualify as a reference standard, based on industry best practices. nih.govsupelco.com.tw

Criterion Description Importance
Identity The chemical structure must be unambiguously confirmed using analytical techniques (e.g., NMR, MS). Ensures that the correct molecule is being measured.
Purity The percentage of the pure compound must be accurately determined, with impurities identified if possible. Crucial for accurate quantification in analytical methods.
Traceability & CoA The origin, lot number, and purity must be documented in a Certificate of Analysis (CoA). Provides official documentation and ensures traceability.

| Stability | The compound must be stable under specified storage conditions for a defined period. | Guarantees the integrity of the standard over its shelf life. |

Q & A

Q. What are the standard synthetic protocols for 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves esterification of the precursor followed by oxidation. For example, ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate can be oxidized using agents like Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions to yield the carboxylic acid . Optimization includes adjusting reaction temperature (e.g., 0–25°C for oxidation), solvent selection (e.g., acetone for Jones reagent), and catalyst loading. Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Reaction Step Conditions Yield
Ester formationEthanol, H₂SO₄, reflux70–85%
OxidationJones reagent, 0°C → RT60–75%
PurificationSilica gel chromatography>95% purity

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

Combined spectroscopic and chromatographic methods are essential:

  • NMR spectroscopy (¹H/¹³C): Confirms substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) and carbonyl groups (δ ~170–210 ppm for carboxylic acid) .
  • HPLC-MS : Quantifies purity and detects impurities (e.g., residual ester intermediates). A C18 column with acetonitrile/water mobile phase (pH 2.5) is recommended .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~2500–3300 cm⁻¹) .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound compare to its structural analogs?

The 3,4-dichlorophenyl group increases hydrophobicity compared to non-halogenated analogs (e.g., 6-phenyl-6-oxohexanoic acid), reducing aqueous solubility but enhancing lipid membrane permeability . Stability studies in DMSO or PBS (pH 7.4) show degradation <5% over 48 hours at 4°C. In contrast, electron-withdrawing substituents like nitro groups accelerate hydrolysis under basic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 6-oxohexanoic acid moiety in nucleophilic substitution or reduction reactions?

The ketone group in 6-oxohexanoic acid acts as an electrophilic site. In reduction (e.g., NaBH₄ or LiAlH₄), the carbonyl is converted to a secondary alcohol, while nucleophilic substitution (e.g., with amines) proceeds via enolate intermediates under basic conditions (pH >10). Steric hindrance from the dichlorophenyl group slows reactions compared to less bulky analogs .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies often arise from assay-specific variables:

  • Cellular vs. enzymatic assays : Membrane permeability differences may mask activity in cell-based systems. Use logP calculations (e.g., ~3.2 for this compound) to predict bioavailability .
  • pH-dependent activity : The carboxylic acid group’s ionization state (pKa ~4.5) affects binding to targets like enzymes. Buffer systems should mimic physiological pH .
  • Cross-validation : Combine in vitro (e.g., MIC assays for antimicrobial activity) and in silico (molecular docking) approaches to confirm target engagement .

Q. What strategies are recommended for studying degradation pathways under environmental or physiological conditions?

  • Acidolysis/hydrolysis : Expose the compound to simulated gastric fluid (0.1 M HCl, 37°C) or liver microsomes to identify breakdown products (e.g., dichlorophenyl fragments via LC-MS/MS) .
  • Photodegradation : UV-Vis irradiation (254 nm) in aqueous solutions generates hydroxylated derivatives, detectable via HPLC with diode-array detection .
  • Stabilization : Use antioxidants (e.g., BHT) or lyophilization to extend shelf life in storage .

Data Contradiction Analysis

Q. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio) systematically to identify critical factors. For example, increasing esterification reaction time from 12 to 24 hours improves yield by 15% .
  • Impurity tracking : Use LC-MS to detect side products (e.g., dimerization via Friedel-Crafts alkylation) and adjust reaction stoichiometry to minimize byproducts .

Q. What advanced computational methods can predict structure-activity relationships (SAR) for this compound?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., carbonyl carbon for nucleophilic attack) .
  • QSAR modeling : Train models using biological activity data from analogs (e.g., IC₅₀ values against cancer cell lines) to prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.